molecular formula C17H15Cl2NO3S B2592384 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one CAS No. 1164563-97-6

1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one

Cat. No.: B2592384
CAS No.: 1164563-97-6
M. Wt: 384.27
InChI Key: HXLCZXHWLXUEBY-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one is a useful research compound. Its molecular formula is C17H15Cl2NO3S and its molecular weight is 384.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure

A study by Lei and Bai (2009) detailed the synthesis of a similar compound, (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one, utilizing a solvent-free method. This work highlights the compound's crystal structure, indicating potential applications in material science for its structural properties Lei & Bai, 2009.

Nonpeptide Agonist Discovery

Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, showcasing the compound's potential in pharmacological research and as a drug lead. This demonstrates the compound's utility in developing new therapeutic agents Croston et al., 2002.

Antiviral and Antimicrobial Activities

Chen et al. (2010) synthesized derivatives with antiviral activity against the tobacco mosaic virus, suggesting the compound's potential in antiviral research. This indicates its potential use in developing antiviral agents Chen et al., 2010.

Alsaedi, Farghaly, and Shaaban (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems with antimicrobial activities. These findings suggest potential applications in designing new antimicrobial compounds Alsaedi, Farghaly, & Shaaban, 2019.

Nonlinear Optical Properties

Rahulan et al. (2014) investigated the nonlinear optical properties of a related compound, indicating potential applications in optical device technologies such as optical limiters. This research area explores the compound's utility in developing materials for optical applications Rahulan et al., 2014.

Fuel-Cell Applications

Bae, Miyatake, and Watanabe (2009) synthesized sulfonated block copolymers for fuel-cell applications, highlighting the compound's relevance in energy research. This suggests its potential use in creating more efficient fuel-cell membranes Bae, Miyatake, & Watanabe, 2009.

Properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3S/c1-20(2)11-16(17(21)12-3-5-13(18)6-4-12)24(22,23)15-9-7-14(19)8-10-15/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLCZXHWLXUEBY-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=C(C=C1)Cl)\S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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